

Structure-Activity Relationship of Fluorinated Benzoxazinediones: A Comparative Technical Guide

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Compound of Interest

Compound Name: *7-fluoro-4aH-3,1-benzoxazine-2,4-dione*

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Executive Summary & Scaffold Analysis

Benzoxazinediones and their reduced benzoxazinone congeners represent a privileged scaffold in medicinal and agrochemical chemistry. Their planar, bicyclic structure mimics purine/pyrimidine bases and endogenous metabolites, allowing them to intercalate into DNA or bind typically tight enzymatic pockets like Protoporphyrinogen Oxidase (PPO) and Factor Xa.

This guide focuses on the fluorinated derivatives of these scaffolds. The introduction of fluorine is not merely a lipophilic modification; it is a critical electronic tuner that alters the pKa of the cyclic amide (lactam), modulates metabolic stability against cytochrome P450 oxidation, and enables specific electrostatic interactions within the binding pocket.

The Fluorine Effect: Mechanistic Causality

- **Electronic Withdrawal:** Fluorine at the C-6 or C-7 position pulls electron density from the aromatic ring, increasing the acidity of the N-H (if unsubstituted) or altering the dipole moment of the carbonyls. This strengthens

-stacking interactions with aromatic residues (e.g., Phe392 in PPO).

- Metabolic Blockade: C-F bonds are stronger (approx. 116 kcal/mol) than C-H bonds, blocking oxidative metabolism at susceptible ring positions.
- Lipophilicity (LogP): Fluorination typically increases LogP, enhancing membrane permeability in both plant cuticles (herbicides) and mammalian cells (drugs).

Core Application: PPO Inhibitors (Herbicides)[1][2] [3][4]

The most data-rich application of fluorinated benzoxazinediones is in the design of PPO inhibitors (e.g., Flumioxazin analogs). These compounds inhibit the biosynthesis of chlorophyll/heme, causing rapid accumulation of protoporphyrin IX, which generates singlet oxygen upon light exposure, destroying cell membranes.

Structure-Activity Relationship (SAR) Map

The SAR of these compounds is best understood by dividing the molecule into three regions: the Fluorinated Benzo-Core, the Heterocyclic Head, and the N-Linker.

Region A: The Fluorinated Benzo-Core (Activity Anchor)

- C-6 Position: Substitution here is critical. A fluorine atom at C-6 often maximizes potency by mimicking the size of a hydrogen atom while altering electrostatics.
- C-7 Position: Fluorine here is common in commercial standards (e.g., Flumioxazin). It works synergistically with C-6 substituents to optimize the dipole alignment within the active site.
- C-5/C-8 Positions: Steric bulk here is generally disallowed. Large groups clash with the narrow "sandwich" region of the PPO active site (Arg98/Phe392).

Region B: The N-Linker (Pharmacokinetic Modulator)

- Propargyl vs. Alkyl: A propargyl group () at the N-4 position is the "gold standard" for herbicidal activity. It fits into a specific hydrophobic channel. Replacing this with simple alkyls (methyl/ethyl) often reduces potency by 10-100 fold.

- Ester/Acid Tails: Long ester chains (e.g., ethyl butanoate tails) can act as pro-drugs, hydrolyzed in planta to the active acid form, or improve translocation.

Region C: The Heterocyclic Head (Binding Driver)

- Dione vs. Hybrid: Fusing the benzoxazine core with other heterocycles (e.g., pyrimidinediones, hydantoins, triazoles) creates "hybrid" inhibitors.
- C=O Interaction: The carbonyl groups of the dione/oxazolone moiety form hydrogen bonds with Arg98 in the PPO active site.

Comparative Performance Data

The following table synthesizes experimental data comparing a novel fluorinated hybrid (Compound 7af) against the commercial standard Flumioxazin and a non-fluorinated analog.

Table 1: Comparative Inhibitory Activity (PPO) and Selectivity

Compound	Structure Type	Fluorine Substitution	Ki (NtPPO) [nM]	Ki (hPPO) [μM]	Selectivity Factor (h/Nt)	Herbicide Efficacy (150g ai/ha)
Flumioxazin	N-phenylphthalimide	C-7 Fluorine	22	0.85	~38	100% (Broad Spectrum)
Compound 7af	Benzoxazinone-Pyrimidinedione	C-7 Fluorine, C-4' CF ₃	14	44.8	3200	100% (Broad Spectrum)
Analog H-1	Benzoxazinone-Pyrimidinedione	None (Hydrogen)	450	12.5	27	<40% (Weak)
Compound A1	Benzoxazinone-Hydantoin	C-6 Fluorine	28	N/A	High	>95% (Broadleaf)

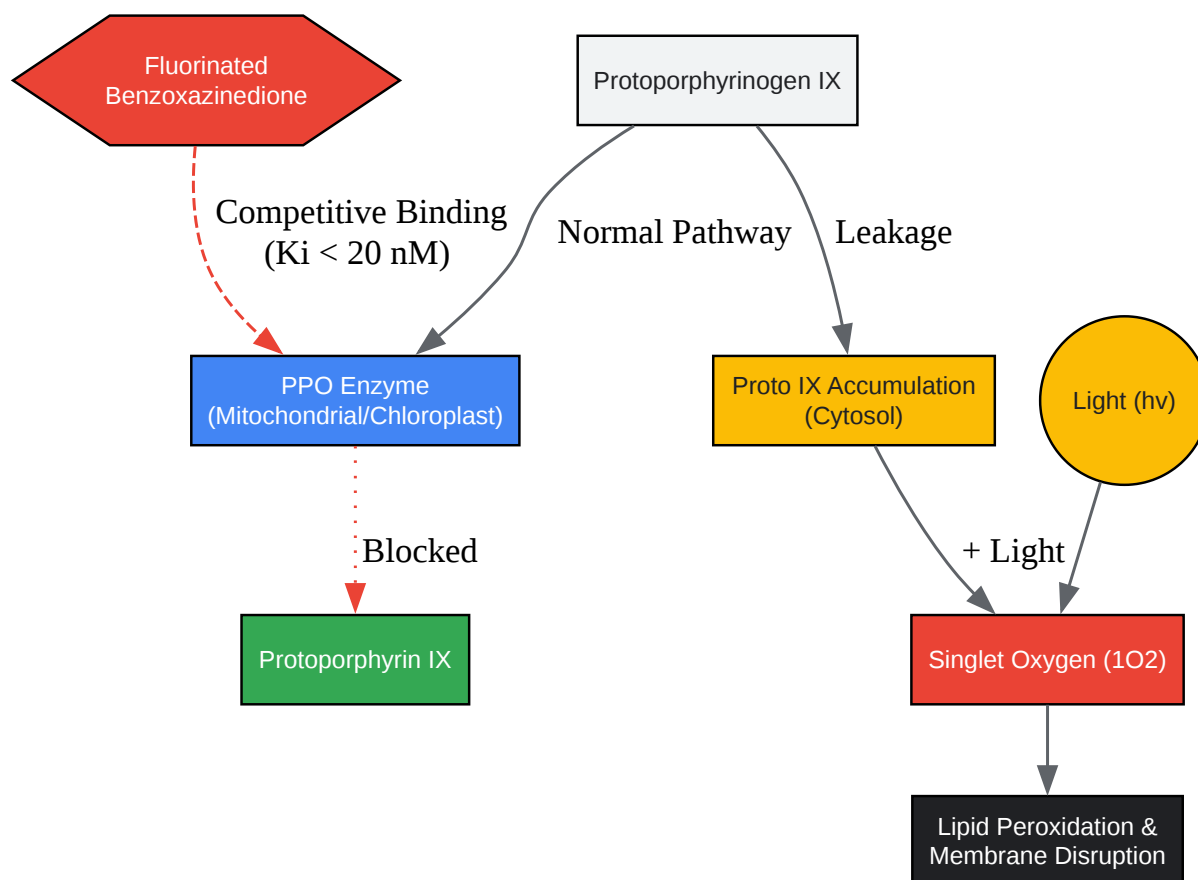
Data Sources: Synthesized from comparative analysis of recent literature (Sources 1.3, 1.4).

- Insight: Note the drastic loss of potency in Analog H-1 (450 nM) compared to 7af (14 nM). This quantifies the "Fluorine Effect"—a >30-fold improvement in binding affinity attributable to the electronic influence of the fluorine atom on the scaffold's binding geometry.

Mechanistic Visualization

PPO Inhibition Pathway

This diagram illustrates the biological cascade triggered by the fluorinated benzoxazinedione, highlighting the lethal mechanism.

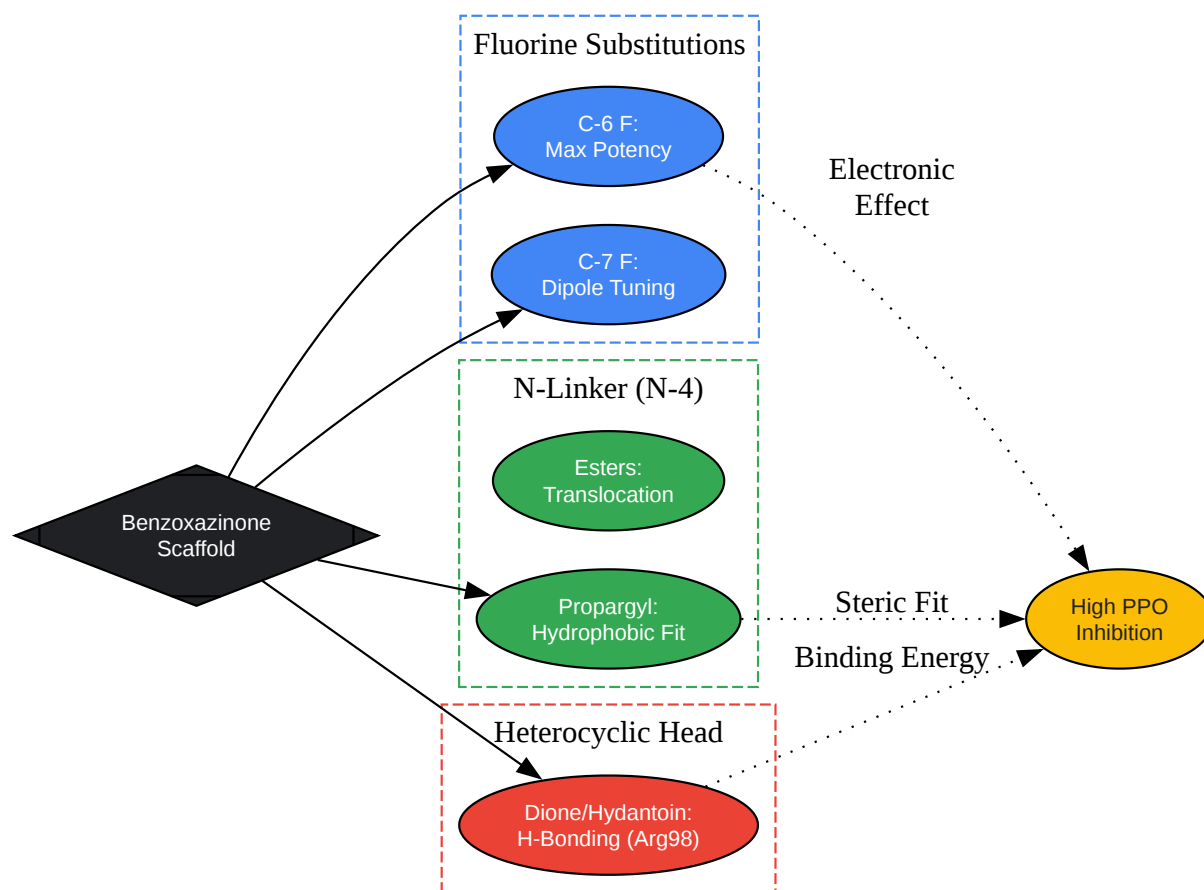


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Figure 1: Mechanism of Action for PPO-inhibiting herbicides. The fluorinated inhibitor blocks the enzymatic conversion, leading to phototoxic ROS generation.

SAR Logic Map

This diagram visualizes the structural optimization logic described in Section 2.1.



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Figure 2: Structure-Activity Relationship (SAR) logic flow for optimizing fluorinated benzoxazinones.

Experimental Protocols

Synthesis of Fluorinated Benzoxazinone Scaffold

This protocol describes the "active substructure splicing" strategy used to generate high-purity fluorinated cores.

Reagents: 5-fluoro-2-aminophenol, chloroacetyl chloride, potassium carbonate (), DMF.

- Cyclization: Dissolve 5-fluoro-2-aminophenol (1.0 eq) in anhydrous DMF. Cool to 0°C.
- Acylation: Dropwise add chloroacetyl chloride (1.2 eq). Stir for 30 min.
- Base-Mediated Ring Closure: Add (2.5 eq) and heat to 80°C for 4 hours.
- Workup: Pour into ice water. The fluorinated benzoxazin-3-one precipitates. Filter and recrystallize from ethanol.
 - Checkpoint: Purity must be >95% by HPLC. The -NMR should show a distinct singlet/multiplet around -110 to -120 ppm depending on position.

PPO Inhibition Assay (In Vitro)

To generate data comparable to Table 1, follow this kinetic assay.

- Enzyme Source: Recombinant *Nicotiana tabacum* PPO (NtPPO) or Human PPO (hPPO).
- Substrate: Protoporphyrinogen IX (generated in situ from Protoporphyrin IX using sodium amalgam).
- Procedure:
 - Incubate Enzyme (50 nM) with Inhibitor (variable concentration 0.1 nM - 10 μM) in Tris-HCl buffer (pH 7.5) for 10 mins.
 - Initiate reaction by adding Substrate (2 μM).

- Detection: Monitor fluorescence of the product Protoporphyrin IX (Excitation: 410 nm, Emission: 630 nm) over 5 minutes.
- Calculation: Plot slope (reaction rate) vs. $\log[\text{Inhibitor}]$. Determine using non-linear regression. Calculate using the Cheng-Prusoff equation.

Medicinal Applications (Beyond Herbicides)

While herbicides dominate the literature, fluorinated benzoxazine-2,4-diones also exhibit antimicrobial activity.

- Target: Bacterial DNA gyrase or cell wall synthesis machinery.
- SAR Difference: Unlike PPO inhibitors, antimicrobial derivatives often require a bulky N-1 substitution (e.g., benzyl or triazole-methyl) rather than a small propargyl group. The fluorine atom at C-6 enhances cell wall penetration in Gram-positive bacteria (*S. aureus*).

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